REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([N+:14]([O-])=O)[CH:13]=1)[N:10]=[CH:9][CH:8]=[CH:7]2)[CH3:2].[Sn](Cl)Cl>Cl>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([NH2:14])[CH:13]=1)[N:10]=[CH:9][CH:8]=[CH:7]2)[CH3:2]
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C2C=CC=NC2=C(C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |